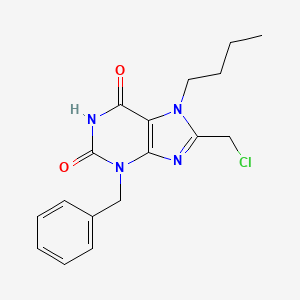
3-benzyl-7-butyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Overview
Description
The compound “3-benzyl-7-butyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione” is a chemical with the molecular formula C17H19ClN4O2 and a molecular weight of 346.81 . It is a specialty product for proteomics research .
Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
BCP has been used in numerous scientific research applications, including the synthesis of other compounds, the development of drugs, and the study of its biochemical and physiological effects. BCP has been used in the synthesis of several other compounds, including benzyl alcohol, benzyl acetate, and benzyl benzoate. BCP has also been studied for its potential use in the development of drugs, as it has been shown to possess certain biological activities.
Mechanism of Action
The exact mechanism of action of BCP is not yet fully understood, but it is believed to act as a modulator of certain biochemical processes. BCP is thought to interact with certain enzymes and proteins, resulting in changes in their activity and/or structure. This can result in changes in the expression of certain genes, resulting in changes in the biochemical and physiological effects of the organism in which it is present.
Biochemical and Physiological Effects
BCP has been studied for its potential effects on biochemical and physiological processes. In animal studies, BCP has been found to have anti-inflammatory and anti-cancer effects. It has also been shown to have an effect on the immune system, as well as on the metabolism of certain compounds. BCP has also been studied for its potential effects on the nervous system, including its ability to affect the release of certain neurotransmitters.
Advantages and Limitations for Lab Experiments
BCP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a wide range of temperatures and pH levels. Additionally, BCP has a low toxicity, making it safe for use in laboratory experiments. However, BCP is not water-soluble, making it difficult to use in certain experiments. Additionally, BCP is not widely available, making it difficult to obtain for use in experiments.
Future Directions
There are several possible future directions for the study of BCP. One possible direction is to further investigate its potential use in the development of drugs and other products. Additionally, further research could be done to explore the mechanism of action of BCP and its effects on biochemical and physiological processes. Additionally, BCP could be studied for its potential use in the synthesis of other compounds, such as benzyl alcohol, benzyl acetate, and benzyl benzoate. Finally, further research could be done to explore the potential advantages and limitations of BCP for use in laboratory experiments.
Synthesis Methods
BCP can be synthesized from a variety of starting materials, including benzyl chloride, butyl chloride, and 2,3,6,7-tetrahydro-1H-purine-2,6-dione. The synthesis procedure involves the reaction of these starting materials in the presence of a base, such as sodium hydroxide or potassium hydroxide, at a temperature of around 100°C. The reaction results in the formation of BCP, which can then be isolated and purified using standard chromatographic techniques.
Safety and Hazards
properties
IUPAC Name |
3-benzyl-7-butyl-8-(chloromethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-2-3-9-21-13(10-18)19-15-14(21)16(23)20-17(24)22(15)11-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKGONQOWRKCEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C1C(=O)NC(=O)N2CC3=CC=CC=C3)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301146769 | |
| Record name | 7-Butyl-8-(chloromethyl)-3,7-dihydro-3-(phenylmethyl)-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301146769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
848658-76-4 | |
| Record name | 7-Butyl-8-(chloromethyl)-3,7-dihydro-3-(phenylmethyl)-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848658-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Butyl-8-(chloromethyl)-3,7-dihydro-3-(phenylmethyl)-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301146769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




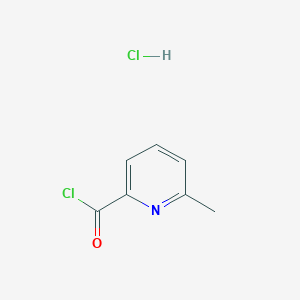

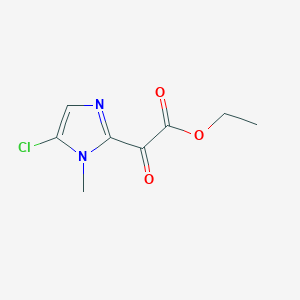
![5-cyano-2-methyl-N-phenyl-4-sulfanyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide](/img/structure/B6144560.png)
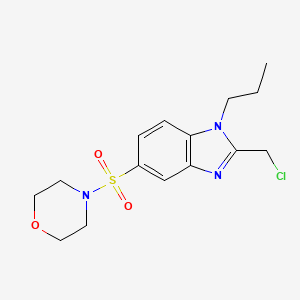
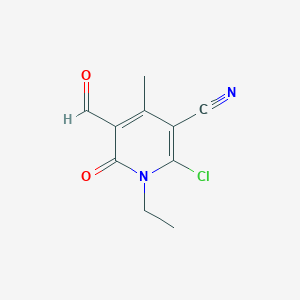
![2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde](/img/structure/B6144573.png)


![2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B6144584.png)

![2,4-dioxo-7-phenyl-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6144611.png)
amine, oxalic acid](/img/structure/B6144613.png)